N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by:
- A triazine core functionalized at the N2 and N4 positions with aromatic groups (4-isopropylphenyl and p-tolyl, respectively).
- A morpholino substituent at the 6-position of the triazine ring.
- A hydrochloride salt formulation, enhancing solubility and stability for pharmaceutical or industrial applications.
Properties
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-16(2)18-6-10-20(11-7-18)25-22-26-21(24-19-8-4-17(3)5-9-19)27-23(28-22)29-12-14-30-15-13-29;/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVIKGBUFXTISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the triazine family, known for its diverse biological activities. This detailed article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure features a triazine core substituted with various functional groups that enhance its biological activity.
Key Steps in Synthesis:
- Formation of the triazine ring via cyclization reactions.
- Introduction of the isopropylphenyl and morpholino groups through nucleophilic substitution.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. This compound has shown promising results against various cancer cell lines.
- Cell Lines Tested:
- MDA-MB231 (Triple-negative breast cancer) : The compound exhibited significant cytotoxicity with a GI50 value of 0.06 μM.
- SKBR-3 (HER2-positive breast cancer) : Demonstrated moderate sensitivity to treatment.
- DU145 (Prostate cancer) : Effective in reducing cell viability.
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (μM) | Sensitivity Level |
|---|---|---|
| MDA-MB231 | 0.06 | High |
| SKBR-3 | 0.25 | Moderate |
| DU145 | 0.15 | Moderate |
The mechanism underlying the anticancer activity involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound has been identified as a potent inhibitor of CDK2 and Abl kinases, which are crucial for cancer cell cycle regulation and growth.
Additional Biological Activities
Apart from its anticancer properties, this compound also exhibits:
- Antiviral Activity : Preliminary studies suggest potential effectiveness against certain viral infections through inhibition of viral replication mechanisms.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating a broad spectrum of biological effects.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in clinical settings:
-
Study on MDA-MB231 Cells :
- Researchers found that treatment with this triazine derivative led to apoptosis in over 70% of cells after 48 hours.
- The study emphasized the role of morphological changes and DNA fragmentation as indicators of apoptosis.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size compared to controls.
- Toxicity assessments indicated a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related 1,3,5-triazine derivatives:
Key Research Findings
Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to , where Na₂CO₃ in THF facilitates nucleophilic substitution at the triazine core . However, yields vary significantly depending on substituent bulkiness (e.g., 81.3% for a chloro-morpholino derivative vs. 63% for methoxy-morpholino analogs) . Hydrochloride salt formation (as in the target compound and ) is a common strategy to improve crystallinity and bioavailability .
Structural Impact on Physicochemical Properties: Morpholino vs. Aromatic Substituents: The 4-isopropylphenyl group in the target compound introduces greater hydrophobicity than methoxy or methyl groups in analogs, which may influence membrane permeability .
Biological and Industrial Relevance: Chloro-substituted triazines (e.g., ) are often intermediates for further modifications, while morpholino derivatives (target compound, 4i ) are explored for kinase inhibition due to their electron-donating properties . The hydrochloride salt form (target compound, ) is critical for pharmaceutical formulations requiring enhanced aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
